molecular formula C15H22N4O3 B12760848 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- CAS No. 80712-33-0

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl-

Cat. No.: B12760848
CAS No.: 80712-33-0
M. Wt: 306.36 g/mol
InChI Key: LRZJGQOJSXATEJ-UHFFFAOYSA-N
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Description

This compound belongs to the piperazinecarboxamide class, characterized by a piperazine ring substituted with a carboxamide group. Its structure includes:

  • A dimethylaminocarbonyl moiety on the piperazine nitrogen, introducing steric and electronic effects.
  • N-methylation on the carboxamide nitrogen, reducing basicity and altering pharmacokinetic properties.

Properties

CAS No.

80712-33-0

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-4-(4-hydroxyphenyl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C15H22N4O3/c1-16(2)14(21)17(3)15(22)19-10-8-18(9-11-19)12-4-6-13(20)7-5-12/h4-7,20H,8-11H2,1-3H3

InChI Key

LRZJGQOJSXATEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Key Starting Materials

  • Piperazine or substituted piperazine derivatives.
  • 4-Hydroxyphenyl compounds (e.g., 4-hydroxyphenylpiperazine intermediates).
  • Dimethylcarbamoyl chloride or related carbonyl reagents for carbamoylation.
  • Methylating agents for N-methylation.

Typical Synthetic Steps

Step Reaction Type Reagents/Conditions Notes
1 N-Arylation Piperazine + 4-hydroxyphenyl halide, base (e.g., alkali metal hydride or carbonate), elevated temperature, solvent (e.g., methoxyethanol) Forms N-(4-hydroxyphenyl)piperazine intermediate; yields can be low without optimization
2 Catalytic Hydrogenation Pd/C catalyst, sodium hypophosphite, methoxyethanol/water, 70–75 °C, nitrogen atmosphere Reduces nitro groups to amines if present; purification by acidification and filtration
3 Carbamoylation Dimethylcarbamoyl chloride or equivalent, base, solvent (e.g., dichloromethane or methanol), controlled temperature Introduces N-((dimethylamino)carbonyl) group on piperazine nitrogen
4 N-Methylation Methylating agent (e.g., methyl iodide or dimethyl sulfate), base, solvent Methylates the piperazine nitrogen to yield the N-methyl derivative

Reaction Conditions Optimization

  • Temperature control is critical, typically ranging from ambient to 75 °C depending on the step.
  • Use of inert atmosphere (nitrogen) to prevent oxidation during sensitive steps.
  • Solvent choice affects solubility and reaction rate; methoxyethanol and dichloromethane are common.
  • Catalysts such as Pd/C are employed for selective hydrogenation steps.

Industrial Production Considerations

  • Large-scale synthesis employs continuous flow reactors to improve reaction control and scalability.
  • Automated synthesis platforms optimize reagent addition and temperature profiles.
  • Purification steps include extraction, crystallization, and salt formation to enhance product purity.
  • Yield optimization focuses on improving the N-arylation step, which historically shows lower yields.

Chemical Reaction Analysis

Reaction Type Common Reagents Typical Products Notes
Oxidation Hydrogen peroxide, KMnO4 Phenolic oxides Used for modifying aromatic hydroxyl groups
Reduction Sodium borohydride, LiAlH4 Alcohol derivatives Reduces carbonyl groups if present
Substitution Nucleophiles or electrophiles Substituted aromatic or piperazine rings Enables functional group diversification

Research Findings and Data Summary

Parameter Data/Value Source/Notes
Molecular Formula C15H22N4O3 Confirmed by chemical databases
Molecular Weight 306.36 g/mol Standard molecular weight
CAS Number 80712-33-0 Unique identifier
Purity Achieved >98% (typical in optimized synthesis) Industrial standard
Yield of N-Arylation Step Variable, often <70% without optimization Improved by solvent/base choice
Reaction Temperature Range 20–75 °C Depends on step
Catalysts Used Pd/C for hydrogenation Essential for nitro group reduction

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- has been studied for various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic uses, such as in the development of new drugs.

    Industry: Applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound R1=4-hydroxyphenyl, R2=Me, R3=CO(NMe2) C15H21N4O3 317.36 g/mol Theoretical: High polarity due to -OH; moderate logP (~1.5) Inferred
N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide R1=4-F-phenyl, R2=CH2CH2NMe2 C16H24FN5O 345.40 g/mol IC50 = 310 nM (H1 receptor binding); antiallergic activity
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide R1=4-Cl-phenyl, R2=ethyl C13H18ClN3O 267.76 g/mol Piperazine chair conformation; synthetic intermediate
N-(4-methoxyphenyl)-4-(tetrahydrofuran-2-carbonyl)-1-piperazinecarboxamide R1=4-MeO-phenyl, R2=CO(tetrahydrofuran) C17H23N3O3 317.39 g/mol High mass (317.39); potential CNS activity
N-(4-fluorophenyl)-4-(pyrrolidin-1-ylcarbonyl)piperazine-1-carboxamide R1=4-F-phenyl, R2=CO(pyrrolidine) C17H22FN5O2 371.39 g/mol Used in PGDS inhibition studies

Key Observations :

Dimethylaminocarbonyl: Similar to the dimethylaminoethyl group in , this substituent may enhance receptor binding via hydrogen-bond acceptor interactions. N-Methylation: Reduces metabolic degradation compared to non-methylated analogs (e.g., ), improving plasma stability.

Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., 4-Cl-phenyl in ) show lower yields (~45–48%) due to steric hindrance during coupling reactions.

Biological Activity: Fluorophenyl analogs (e.g., ) exhibit nanomolar H1 receptor binding (IC50 = 310 nM), while methoxy or chloro derivatives (e.g., ) are less potent. The target’s -OH group could either enhance binding (via polar interactions) or reduce it (due to steric effects).

Biological Activity

The compound 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- belongs to a class of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives that have shown promising biological activity, particularly in the inhibition of tyrosinase (TYR) and potential applications in treating melanin-related disorders .

In Vitro Studies

Research has demonstrated that compounds structurally similar to 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- exhibit significant inhibitory effects on tyrosinase from Agaricus bisporus (AbTYR), which is often used as a model for human tyrosinase . The inhibition of tyrosinase is crucial in the regulation of melanin biosynthesis, making these compounds potential therapeutic agents for various skin disorders.

Key Findings:

  • The 4-hydroxyphenylpiperazine moiety serves as a primary pharmacophoric element for optimal binding within the catalytic site of tyrosinase .
  • The aromatic tail acts as a secondary pharmacophoric moiety, establishing favorable contacts with the hydrophobic area at the entrance of the catalytic cavity .

Structure-Activity Relationship

A series of compounds based on the (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone scaffold were synthesized and evaluated for their tyrosinase inhibitory activity. The following table summarizes some of the key findings:

CompoundIC50 (μM)Structural Features
1 (Precursor)28.94-(1-piperazinyl)phenol
7< 28.9Enhanced activity
10< 28.9Best compound in series
11< 28.9Enhanced activity
17< 28.9Enhanced activity
21< 28.9Enhanced activity

Compounds 7, 10, 11, 17, and 21 demonstrated superior inhibitory effects compared to the precursor compound 1, indicating that modifications to the aryl moiety generally improved interactions within the enzyme's catalytic site .

Cytotoxicity Assessment

The most promising compounds (7, 10, 11, 17, and 21) were subjected to cell viability assays using the MTT method to evaluate potential cytotoxicity .

Results:

  • All tested compounds showed no cytotoxic effects up to a concentration of 10 μM .
  • Compound 10, identified as the most potent in the series, maintained good cell viability up to 25 μM .

Cellular Tyrosinase Activity

Further experiments were conducted with compound 10 at 25 μM to assess its effects on cellular tyrosinase activity . While specific data for 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- were not provided, the structural analogs demonstrated promising results in inhibiting cellular tyrosinase activity.

Antioxidant Properties

In addition to tyrosinase inhibition, some compounds in this series exhibited antioxidant activity . This dual action of tyrosinase inhibition and antioxidant effects makes these compounds particularly interesting for potential dermatological applications.

The inhibition mechanism of these compounds on tyrosinase was determined to be competitive, as demonstrated by kinetic studies with compound 1 . This suggests that the 1-Piperazinecarboxamide derivatives likely compete with the natural substrate for binding to the enzyme's active site.

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